![molecular formula C18H18N4O B11189940 N-(3,4-dimethylphenyl)-2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide](/img/structure/B11189940.png)
N-(3,4-dimethylphenyl)-2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide
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Overview
Description
N-(3,4-dimethylphenyl)-2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide is an organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and acyl chlorides.
Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction, where a suitable phenyl halide reacts with the triazole intermediate.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of the triazole derivative with an appropriate acylating agent, such as acetyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and dimethylphenyl groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring or the acetamide linkage, potentially yielding amine derivatives.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halides, nitrates, and sulfonates can be employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(3,4-dimethylphenyl)-2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s triazole ring is known for its bioactivity, making it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research is ongoing into its potential as an antifungal, antibacterial, or anticancer agent due to the bioactive nature of triazole derivatives.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, which may inhibit enzyme activity or alter receptor function. The phenyl and dimethylphenyl groups can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethylphenyl)-2-(1H-1,2,4-triazol-3-yl)acetamide
- N-(3,4-dimethylphenyl)-2-(4-phenyl-1H-1,2,4-triazol-3-yl)acetamide
- N-(3,4-dimethylphenyl)-2-(3-phenyl-1H-1,2,3-triazol-5-yl)acetamide
Uniqueness
N-(3,4-dimethylphenyl)-2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide is unique due to the specific positioning of the phenyl and dimethylphenyl groups, which can significantly influence its chemical reactivity and biological activity. This structural uniqueness may result in different binding affinities, reaction pathways, and overall effectiveness in various applications compared to similar compounds.
Properties
Molecular Formula |
C18H18N4O |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide |
InChI |
InChI=1S/C18H18N4O/c1-12-8-9-15(10-13(12)2)19-17(23)11-16-20-18(22-21-16)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,19,23)(H,20,21,22) |
InChI Key |
YYPILXVEVWVGDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=NC(=NN2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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